Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate
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Overview
Description
Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12BrClO3. It is a derivative of benzoic acid and is characterized by the presence of a bromine and chlorine atom on the phenoxy group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 4-bromo-2-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the phenoxy group.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, it can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted phenoxybenzoates.
Reduction: Formation of 3-[(4-bromo-2-chlorophenoxy)methyl]benzyl alcohol.
Oxidation: Formation of 3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid.
Scientific Research Applications
Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
- Methyl 3-[(4-bromo-2-fluorophenoxy)methyl]benzoate
- Methyl 3-[(4-chloro-2-fluorophenoxy)methyl]benzoate
- Methyl 3-[(4-bromo-2-methylphenoxy)methyl]benzoate
Comparison: Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group. This dual halogenation can influence its reactivity and interaction with other molecules, making it distinct from similar compounds that may only have one halogen atom or different substituents.
Properties
IUPAC Name |
methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRVNRQADYJYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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